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Compound Name:
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bromobenzaldehyde

Cat. No.: B113107 Get Quote

This in-depth technical guide provides a comprehensive analysis of the Infrared (IR) and Mass

Spectrometry (MS) data for the compound 5-(Benzyloxy)-2-bromobenzaldehyde. Designed

for researchers, scientists, and professionals in drug development, this document offers not

only the spectral data but also a detailed interpretation grounded in established spectroscopic

principles. The methodologies and analyses presented herein are structured to provide a self-

validating framework for the characterization of this and similar molecular scaffolds.

Introduction: The Structural Significance of 5-
(Benzyloxy)-2-bromobenzaldehyde
5-(Benzyloxy)-2-bromobenzaldehyde, with the molecular formula C₁₄H₁₁BrO₂ and a

molecular weight of approximately 291.14 g/mol , is a key intermediate in organic synthesis.[1]

Its structure incorporates several key functional groups: an aromatic aldehyde, a benzyl ether,

and a bromine substituent on the aromatic ring. This combination of features makes it a

versatile building block for the synthesis of more complex molecules in medicinal chemistry and

materials science. Accurate spectroscopic characterization is paramount to confirm its identity

and purity, ensuring the reliability of subsequent synthetic transformations. This guide will

elucidate the characteristic spectral features of this molecule using Infrared (IR) spectroscopy

and Mass Spectrometry (MS).
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Infrared (IR) Spectroscopic Analysis
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a

molecule. The analysis of 5-(Benzyloxy)-2-bromobenzaldehyde's IR spectrum is based on

the vibrational frequencies of its constituent bonds.

Experimental Protocol: Acquiring the IR Spectrum
A typical procedure for obtaining the IR spectrum of a solid sample like 5-(Benzyloxy)-2-
bromobenzaldehyde is as follows:

Sample Preparation: A small amount of the solid sample is finely ground with dry potassium

bromide (KBr) powder in an agate mortar and pestle. The mixture is then compressed under

high pressure to form a translucent pellet. Alternatively, the spectrum can be obtained using

an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample

preparation.

Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is purged with dry air or

nitrogen to minimize atmospheric interference (e.g., from CO₂ and water vapor).

Data Acquisition: A background spectrum of the empty sample compartment (or the ATR

crystal) is recorded. Subsequently, the sample is placed in the beam path, and the sample

spectrum is acquired. The final spectrum is presented as a plot of transmittance or

absorbance versus wavenumber (cm⁻¹).

Sample Preparation Data Acquisition

Start Grind sample with KBr Press into pellet Record Background Spectrum Record Sample Spectrum Process Data EndFinal IR Spectrum

Click to download full resolution via product page

Caption: Workflow for obtaining the IR spectrum of a solid sample.

Interpretation of the IR Spectrum
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The IR spectrum of 5-(Benzyloxy)-2-bromobenzaldehyde is expected to exhibit several

characteristic absorption bands corresponding to its functional groups. While the actual

spectrum from a database like SpectraBase is noted, the following analysis is based on

established correlation tables for similar compounds.[1]

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Expected Intensity

~3060 - 3030 C-H stretch Aromatic (Ar-H) Medium to Weak

~2850 and ~2750
C-H stretch (Fermi

doublet)
Aldehyde (-CHO) Weak

~1705 - 1685 C=O stretch Aromatic Aldehyde Strong

~1600, ~1580, ~1470 C=C stretch Aromatic Ring Medium

~1250 - 1200
Asymmetric C-O-C

stretch
Aromatic Ether Strong

~1050 - 1000
Symmetric C-O-C

stretch
Aromatic Ether Medium

Below 800 C-Br stretch Aryl Halide Medium to Strong

Key Interpretive Points:

Aldehyde Group: The presence of a strong absorption band around 1705-1685 cm⁻¹ is

highly indicative of the carbonyl (C=O) group of the aldehyde.[2][3] The conjugation with the

aromatic ring typically lowers this frequency from that of a saturated aldehyde.[2][3] The two

weak bands for the aldehydic C-H stretch (Fermi doublet) around 2850 cm⁻¹ and 2750 cm⁻¹

are also diagnostic for an aldehyde.[4][5]

Aromatic System: The absorptions for aromatic C-H stretching are expected just above 3000

cm⁻¹.[6] The characteristic C=C stretching vibrations within the benzene rings will appear in

the 1600-1470 cm⁻¹ region.

Benzyloxy Group (Aromatic Ether): A prominent, strong band is expected between 1250

cm⁻¹ and 1200 cm⁻¹ due to the asymmetric C-O-C stretching of the aryl alkyl ether linkage.

[7][8]
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Bromo Substituent: The C-Br stretching vibration is typically observed in the lower frequency

region of the spectrum, usually below 800 cm⁻¹.

Mass Spectrometric Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its structure. For 5-(Benzyloxy)-2-
bromobenzaldehyde, Electron Ionization (EI) is a common method.

Experimental Protocol: Acquiring the Mass Spectrum
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or

dichloromethane) is injected into the gas chromatograph (GC) for separation, which then

introduces the sample into the mass spectrometer. Alternatively, a direct insertion probe can

be used for solid samples.

Ionization: In the ion source, the sample molecules are bombarded with high-energy

electrons (typically 70 eV), leading to the ejection of an electron and the formation of a

positively charged molecular ion (M⁺•).

Mass Analysis: The molecular ion and any fragment ions formed are accelerated into a mass

analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio

(m/z).

Detection: The separated ions are detected, and their abundance is recorded, generating a

mass spectrum.

Sample Introduction Mass Analysis

Start Inject Sample (GC or Probe) Electron Ionization (70 eV) Mass Separation (m/z) Ion Detection EndFinal Mass Spectrum

Click to download full resolution via product page

Caption: General workflow for obtaining an electron ionization mass spectrum.
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Interpretation of the Mass Spectrum
The mass spectrum of 5-(Benzyloxy)-2-bromobenzaldehyde is predicted to show a distinct

molecular ion and a series of fragment ions that are characteristic of its structure.

m/z (mass-to-charge ratio) Proposed Fragment Ion Formation Pathway

290/292 [C₁₄H₁₁BrO₂]⁺• Molecular Ion (M⁺•)

289/291 [C₁₄H₁₀BrO₂]⁺ Loss of H• from the aldehyde

261/263 [C₁₄H₁₀BrO]⁺
Loss of CHO• from the

molecular ion

183/185 [C₇H₄BrO]⁺ Cleavage of the ether bond

91 [C₇H₇]⁺
Tropylium ion from the benzyl

group

77 [C₆H₅]⁺ Phenyl cation

Key Interpretive Points:

Molecular Ion and Isotopic Pattern: The molecular ion peak is expected at m/z 290 and 292,

corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br.[9] The nearly equal

intensity of these two peaks (M⁺• and M+2) is a definitive indicator of the presence of one

bromine atom in the molecule.[9]

Benzylic Fragmentation: A very common and often base peak for compounds containing a

benzyl group is the tropylium ion at m/z 91.[10][11] This is formed by the cleavage of the C-O

bond of the ether and subsequent rearrangement of the resulting benzyl cation.

Aldehyde Fragmentation: The loss of a hydrogen radical (H•) from the aldehyde group to

form a stable acylium ion is a common fragmentation pathway for aldehydes, which would

result in peaks at m/z 289 and 291. The loss of the entire formyl radical (•CHO) would lead to

peaks at m/z 261 and 263.

Other Key Fragments: The peak at m/z 77 corresponds to the phenyl cation, likely formed

from the benzyl portion of the molecule.[11] Cleavage of the ether bond can also lead to a
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brominated benzoyl cation at m/z 183 and 185.

Conclusion
The spectroscopic data for 5-(Benzyloxy)-2-bromobenzaldehyde provides a clear and

unambiguous confirmation of its chemical structure. The infrared spectrum distinctly identifies

the key functional groups: the aromatic aldehyde, the benzyl ether linkage, and the substituted

aromatic ring. The mass spectrum confirms the molecular weight and the presence of a single

bromine atom through its characteristic isotopic pattern. Furthermore, the fragmentation pattern

is consistent with the assigned structure, showing characteristic losses and the formation of

stable ions such as the tropylium ion. This guide provides a robust framework for the analytical

validation of this important synthetic intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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